7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
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Description
The compound “7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide” is a complex organic molecule. It is a substituted tryptamine, which are organic compounds derived from tryptamine . The molecular structures of all tryptamines contain an indole ring, joined to an amino (NH2) group via an ethyl (−CH2–CH2−) sidechain .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex, given its composition. It’s likely to contain an indole ring, an amino group, and an ethyl sidechain, as is characteristic of substituted tryptamines .Scientific Research Applications
Synthesis of Novel Compounds and Anti-Inflammatory Agents
- Researchers synthesized new compounds derived from benzofuran and investigated their potential as anti-inflammatory and analgesic agents. Some of these compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, as well as analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Neuroprotective and Antioxidant Effects
- A study focused on synthesizing and evaluating novel benzofuran-2-carboxamide derivatives for their neuroprotective and antioxidant activities. Some derivatives showed considerable protection against excitotoxic neuronal cell damage, suggesting their potential utility in neuroprotection (Cho et al., 2015).
Development of α7 Nicotinic Acetylcholine Receptor Agonists
- Researchers identified a selective agonist of the α7 neuronal nicotinic acetylcholine receptor, which showed promise as a drug candidate for treating cognitive impairment associated with neurological disorders. This compound demonstrated positive effects in animal models of schizophrenia and was well tolerated in clinical trials (Mazurov et al., 2012).
Synthesis of Novel Heterocyclic Compounds
- A study utilized 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride for the synthesis of new polycyclic heteroaromatic compounds, showcasing the chemical versatility and potential applications of benzofuran derivatives in synthesizing novel compounds (Patankar et al., 2008).
Properties
IUPAC Name |
7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-6-2-5-12-8-14(21-15(12)13)16(19)18-10-11-4-3-7-17-9-11/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTGTWYRQIFRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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